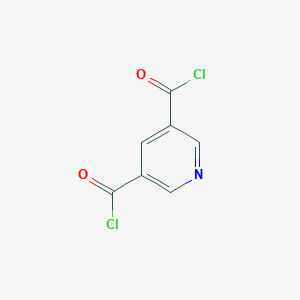

3,5-ピリジンジカルボニルジクロリド

説明

Synthesis Analysis

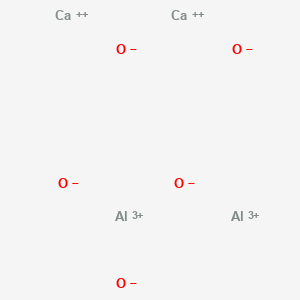

The synthesis of compounds related to 3,5-Pyridinedicarbonyl chloride often involves hydrothermal reactions and coordination with metals. For instance, the hydrothermal reaction of 3,5-pyridinedicarboxylic acid with Co(NO3)2 or Ni(NO3)2 in the presence of 4,4′-bipyridine leads to novel compounds Co(pydc)(H2O)2 and Ni(pydc)(H2O), showcasing the versatility of pyridinedicarboxylate derivatives in synthesizing complex structures (Whitfield et al., 2001).

Molecular Structure Analysis

The molecular structure of 3,5-Pyridinedicarbonyl chloride derivatives can form various framework structures. For example, in certain compounds, molecules are linked into a three-dimensional framework structure by hydrogen bonds and aromatic π–π stacking interactions (Vasconcelos et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Pyridinedicarbonyl chloride derivatives are diverse. The synthesis and characterization of Co(pydc)(H2O)2 and Ni(pydc)(H2O) highlight the ability of these compounds to form honeycomb layers and three-dimensional frameworks, significantly influenced by their coordination chemistry (Whitfield et al., 2001).

Physical Properties Analysis

The physical properties of 3,5-Pyridinedicarbonyl chloride derivatives include their crystal structures and hydrogen bonding patterns. The crystallographic study of these compounds reveals intricate details about their structural arrangements and interactions, such as the formation of hydrogen-bonded framework structures (Vasconcelos et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity and the formation of complex structures. For example, the coordination chemistry of pyridinedicarboxylate with metals like Co and Ni results in compounds with unique magnetic properties and the potential for application in various fields (Whitfield et al., 2001).

科学的研究の応用

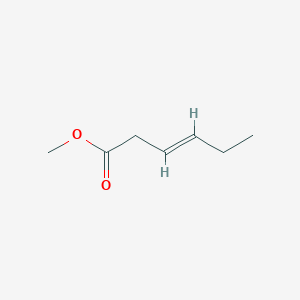

新規複素環式化合物の合成

3,5-ピリジンジカルボニルジクロリドは、新規複素環式化合物の合成に使用されてきました。 例えば、それは、チオシアン酸イオンとの無触媒N-活性化および求核性1,2-脱芳香族化、続いてジフェニルアミンとの付加反応に使用されてきました . この反応により、新規で安定な1,2-ジヒドロピリジン系複素環式化合物が形成されました .

多成分反応

この化合物は、合成化学および医薬品化学、化学生物学、材料科学において広く使用されている有機チオシアン酸塩を生成する、さまざまな有機化合物と反応することが確認されています。これは、多成分反応を介しています .

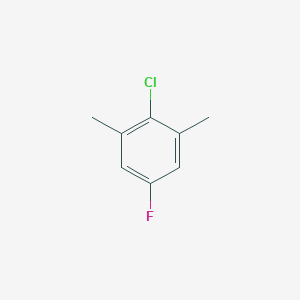

クリッピング反応

3,5-ピリジンジカルボニルジクロリドは、p-キシリレンジアミン、ヒドラゾテンプレート、およびトリエチルアミンとの五成分クリッピング反応に使用されてきました . この反応は、ヒドラゾ2ロタキサンを低収率で与えました .

将来の方向性

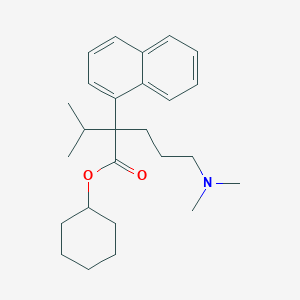

While specific future directions for 3,5-Pyridinedicarbonyl chloride are not mentioned in the search results, it’s worth noting that heterocyclic compounds like this one are of significant interest in pharmaceutical research . The compound could potentially serve as a precursor for the synthesis of a variety of novel heterocyclic compounds derivative to 1,2-dihydropyridine .

作用機序

Target of Action

It has been used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

3,5-Pyridinedicarbonyl dichloride is a reactive compound that can participate in various chemical reactions. For instance, it has been shown to undergo uncatalyzed N-activation and nucleophilic 1,2-dearomatization when induced by thiocyanate ion . This reaction leads to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .

Result of Action

Its ability to participate in various chemical reactions suggests that it could have diverse effects depending on the specific context of its use .

Action Environment

The action, efficacy, and stability of 3,5-Pyridinedicarbonyl dichloride can be influenced by various environmental factors. These may include the presence of other reactants, reaction conditions (such as temperature and pH), and the specific chemical environment

特性

IUPAC Name |

pyridine-3,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBDFUOZKKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295176 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15074-61-0 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

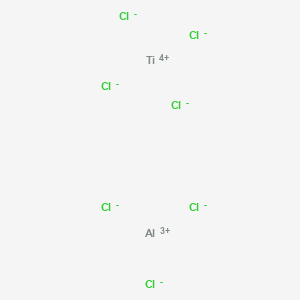

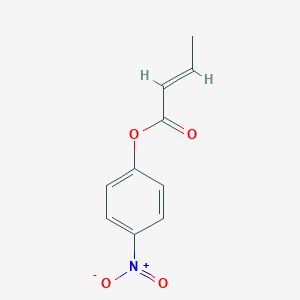

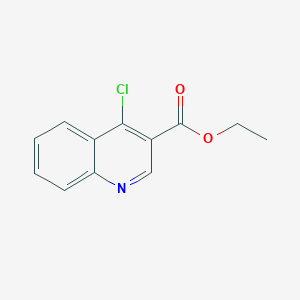

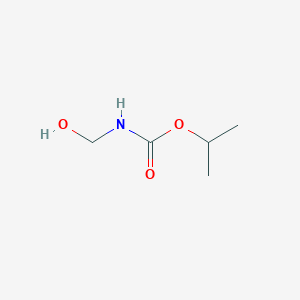

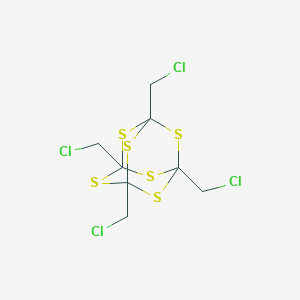

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。